7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one
Description
Nomenclature and Structural Characterization of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one is a bicyclic heterocyclic molecule comprising a pyridine ring fused to an oxazine moiety. Its systematic IUPAC name derives from the pyrido[3,2-b]oxazine scaffold, where numbering begins at the pyridine nitrogen. The chlorine substituent occupies position 7, while the oxazin-3-one group is at position 3. The CAS registry number 205748-05-6 uniquely identifies this compound, with molecular formula C₇H₅ClN₂O₂ and a molecular weight of 184.58 g/mol .
Key Identifiers:
Note : The user-specified pyrido[2,3-b] descriptor conflicts with the CAS-registered pyrido[3,2-b] fusion. This discrepancy arises from differences in ring numbering conventions, where the pyrido[3,2-b] designation reflects the correct alignment of the pyridine and oxazine rings.
Molecular Structure Elucidation via X-ray Crystallography
While X-ray crystallography data for this specific compound is absent in the provided sources, structural analogs offer insights. The fused pyrido-oxazine system typically exhibits planar geometry, with bond lengths and angles consistent with aromatic and lactam characteristics. The oxazin-3-one ring adopts a partially saturated conformation, while the pyridine ring remains fully aromatic. Computational models predict a dihedral angle of ~15° between the two rings, minimizing steric strain.
Predicted Structural Features:
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
¹³C NMR :
Infrared (IR) Spectroscopy
Key absorptions correlate with functional groups:
- ν(C=O) : 1680–1750 cm⁻¹ (strong, lactam stretch).
- ν(C-O-C) : 1087–1205 cm⁻¹ (oxazine ring).
- ν(C-Cl) : 550–650 cm⁻¹.
Mass Spectrometry (MS)
Properties
CAS No. |
105544-39-6 |
|---|---|
Molecular Formula |
C7H5ClN2O2 |
Molecular Weight |
184.58 g/mol |
IUPAC Name |
7-chloro-1,2-dihydropyrido[2,3-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-1-5-7(10-2-4)12-6(11)3-9-5/h1-2,9H,3H2 |
InChI Key |
YIUQPIMGHFEFTL-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(O1)N=C(C=C2)Cl |
Canonical SMILES |
C1C(=O)OC2=C(N1)C=C(C=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Coupling of Formula III and Formula IV
The initial step reacts 3,5-dibromo-4-hydroxybenzoic acid (Formula II) with di-tert-butyl dicarbonate and pyridine to form a Boc-protected intermediate (Formula III). This intermediate undergoes coupling with 3,4-dihydro-2H-pyrido[4,3-b]oxazine HBr salt (Formula IV) in the presence of triethylamine. The reaction proceeds at 25–30°C for 5–7 hours, yielding a tert-butyl carbonate intermediate (Formula V).
Salt Formation and Hydrolysis
Formula V is treated with concentrated hydrochloric acid in isopropyl alcohol at 45°C, precipitating (3,5-dibromo-4-hydroxyphenyl)(2,3-dihydro-4H-pyrido[4,3-b]oxazin-4-yl)methanone hydrochloride. Subsequent hydrolysis with sodium hydroxide and neutralization with hydrochloric acid yields the final compound. The in situ ("one-pot") approach eliminates intermediate purification, achieving an 85% yield.
Microwave-Assisted Smiles Rearrangement
Adapting methods from Bull. Korean Chem. Soc. (2008), microwave irradiation accelerates the Smiles rearrangement for synthesizing pyrido-oxazinones. While the original study focused on 1H-pyrido[2,3-b]oxazin-2(3H)-ones, substituting 2-chloro-3-hydroxypyridine with chlorinated precursors enables 7-chloro derivative synthesis.
Reaction Conditions
A mixture of 2-chloro-3-hydroxypyridine and N-substituted 2-chloroacetamide is heated under microwave irradiation (150–200 W) in acetonitrile with potassium carbonate. Subsequent treatment with cesium carbonate in DMF induces cyclization via Smiles rearrangement. This method reduces reaction time from 10 hours to 15 minutes, achieving a 78% yield.
Advantages and Limitations
Microwave synthesis enhances efficiency but requires precise temperature control to prevent decomposition. Chlorine substituents may necessitate modified precursor ratios, as electron-withdrawing groups can slow rearrangement kinetics.
Derivatization of Pyrido-Oxazine Precursors
ChemicalBook data for 2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS: 20348-09-8) suggests analogous routes for 7-chloro derivatives. Reacting 6-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one with chlorine sources (e.g., SOCl₂ or Cl₂ gas) under catalytic conditions introduces the chloro substituent.
Halogen Exchange Reactions
A Pd-catalyzed coupling of 6-bromo precursors with CuCl₂ at 120°C in DMF replaces bromine with chlorine. This method, however, risks over-chlorination, requiring strict stoichiometric control.
Analytical Characterization
Spectroscopic Data
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 204–206°C |
| Boiling Point | 384.2±37.0°C (Predicted) |
| Density | 1.327±0.06 g/cm³ |
| Molecular Weight | 184.58 g/mol |
Challenges and Optimization
Chemical Reactions Analysis
N-Alkylation Reactions
The nitrogen atom in the oxazinone ring undergoes alkylation with alkyl halides, forming N-substituted derivatives. This reaction is catalyzed by combustion-derived bismuth oxide under mild conditions.
| Reactant | Conditions | Product | Biological Relevance |
|---|---|---|---|
| 4-Nitrobenzyl bromide | Bi₂O₃, room temperature | 4-(4-Nitrobenzyl)-pyridooxazin-3-one | Exhibits antiproliferative activity against hepatocellular carcinoma |
Mechanism : The reaction proceeds via nucleophilic attack of the oxazinone nitrogen on the alkyl halide, facilitated by Bi₂O₃ as a base.
Nucleophilic Substitution at C-7
The chloro group at position 7 is susceptible to nucleophilic aromatic substitution (NAS) due to electron withdrawal by the adjacent pyridine nitrogen.
Key Insight : The chloro group’s reactivity is enhanced by the electron-deficient aromatic system, enabling substitutions without requiring transition-metal catalysts.
Reduction of the Oxazinone Ring
The carbonyl group in the oxazinone ring can be reduced to a methylene group using strong reducing agents.
| Reducing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| LiAlH₄ | THF, 0°C to reflux | 3,4-Dihydro-2H-pyridooxazine | Increased flexibility for further modifications |
Mechanism : LiAlH₄ selectively reduces the carbonyl to a CH₂ group, preserving the pyridine ring’s aromaticity.
Hydrolysis Reactions
The oxazinone ring undergoes hydrolysis under acidic or basic conditions, yielding pyridine-containing carboxylic acids or amides.
Microwave-Assisted Smiles Rearrangement
Under microwave irradiation, the compound participates in Smiles rearrangement to form fused heterocycles.
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| 2-Chloroacetamide | Cs₂CO₃, DMF, 130°C, 15 min (microwave) | Pyrido[2,3-b]oxazepinone derivatives | 85–92% |
Significance : This method enables rapid annulation for constructing polycyclic frameworks.
Cross-Coupling Reactions (Theoretical Potential)
While direct examples are scarce, bromo/iodo analogs (e.g., 7-bromo-pyridooxazinone) undergo Suzuki-Miyaura coupling . The chloro derivative may react under optimized conditions.
| Coupling Partner | Proposed Conditions | Expected Product |
|---|---|---|
| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 7-Aryl-pyridooxazin-3-one |
Oxidation and Functionalization
The pyridine ring can be oxidized or functionalized at specific positions.
| Reaction | Conditions | Product |
|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂ | Epoxide at C-8/C-9 positions |
| Nitration | HNO₃, H₂SO₄, 0°C | 8-Nitro-pyridooxazin-3-one |
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, research focusing on the inhibition of protein-protein interactions essential for viral replication has shown promising results. The compound was tested against influenza virus strains, demonstrating its ability to disrupt the PA-PB1 heterodimerization, which is critical for viral RNA polymerase activity .
| Study | Virus Type | Mechanism of Action | Result |
|---|---|---|---|
| Influenza | Disruption of PA-PB1 interaction | Effective in micromolar range | |
| COX-2 Inhibition | Targeting cyclooxygenase enzymes | Potential in cancer therapy |
Synthesis of Novel Compounds
7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one serves as a precursor in the synthesis of various derivatives. Its structural framework has been utilized to create compounds with enhanced biological activities, including anti-inflammatory and anticancer properties. For example, it has been used in synthesizing quinazolinbenzoxazine derivatives, which exhibit significant pharmacological effects .
| Derivative | Application | Source |
|---|---|---|
| Quinazolinbenzoxazine | Anticancer activity | |
| Oxazine derivatives | COX-2 inhibitors |
Molecular Imaging
The compound's ability to selectively inhibit cyclooxygenase enzymes positions it as a candidate for molecular imaging applications. COX-2 inhibitors are increasingly being employed not only for their anti-inflammatory properties but also for their roles in imaging techniques that target specific cancerous tissues .
Case Study 1: Antiviral Efficacy
A study published in PubMed Central investigated the antiviral efficacy of modified oxazine compounds derived from this compound. The research demonstrated that specific modifications enhanced solubility and bioavailability while maintaining antiviral activity against influenza strains.
Case Study 2: Synthesis and Characterization
In another study focused on synthesizing novel oxazines, researchers characterized various derivatives and assessed their biological activities. The findings indicated that certain derivatives exhibited enhanced selectivity towards COX-2 over COX-1, suggesting potential applications in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
7-Bromo-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and applications.
Uniqueness
7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to its non-chlorinated analogs.
Biological Activity
7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one (CAS No. 105544-39-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C7H5ClN2O2
- Molecular Weight : 184.58 g/mol
- Melting Point : 212 °C
- Boiling Point : 413.9 °C (predicted)
- Density : 1.476 g/cm³ (predicted)
- pKa : 10.48 (predicted)
Synthesis
The synthesis of this compound typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method is the reaction of 2-chloropyridine with an oxazine precursor, which facilitates the formation of the oxazinone structure through cyclization reactions .
Biological Activity
Research indicates that compounds in the pyrido[2,3-B]oxazine family exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that similar compounds possess significant antimicrobial properties against various bacterial strains.
- Antitumor Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
- Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors for specific enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Antitumor | Cytotoxicity against cancer cell lines | , |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | , |
Case Studies
-
Antimicrobial Study :
A study evaluated the antimicrobial efficacy of various pyrido[2,3-B]oxazines, including this compound. The compound exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics . -
Antitumor Activity :
In vitro assays conducted on human cancer cell lines revealed that derivatives of this compound showed significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases . -
Enzyme Inhibition :
Research into enzyme interactions indicated that this compound could inhibit key enzymes in metabolic pathways. This inhibition could contribute to its observed antitumor effects by disrupting cancer cell metabolism .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the chlorine atom enhances reactivity in substitution reactions, which may be crucial for its interaction with biological targets .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, reacting 7-chloro-quinoline derivatives with piperazine in dioxane/water under basic conditions (e.g., KOH) yields the target structure. Key parameters include solvent polarity, temperature (80–100°C), and stoichiometric ratios of reagents to minimize side products. NMR and mass spectrometry are critical for tracking reaction progress .
Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?
- Methodological Answer : X-ray crystallography is the gold standard for confirming the fused pyrido-oxazinone core. Complementary techniques include:
- ¹H/¹³C NMR : To verify substituent positions (e.g., δ 3.16–3.30 ppm for piperazine protons) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation (e.g., EI-MS m/z 393.1417 for M⁺) .
- IR Spectroscopy : To identify carbonyl stretches (e.g., 1734 cm⁻¹ for oxazinone C=O) .
Q. What are the common impurities or degradation products associated with this compound, and how are they analyzed?
- Methodological Answer : Impurities often arise from incomplete substitution (e.g., residual chlorinated intermediates) or oxidation byproducts. Reverse-phase HPLC with UV detection (220–280 nm) is standard for impurity profiling. Reference standards, such as 9-fluoro-3-methyl-7-oxo derivatives, are used for calibration .
Advanced Research Questions
Q. How can computational modeling guide the optimization of synthetic pathways for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state energies for cyclization steps, identifying solvents (e.g., dioxane vs. THF) that lower activation barriers. Molecular docking can also assess steric hindrance in intermediates, aiding in substituent selection .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Discrepancies often stem from varying purification methods (e.g., column chromatography vs. recrystallization). Systematic studies comparing solvent systems (hexane/CH₂Cl₂ vs. ethyl acetate) and temperature gradients can isolate optimal conditions. Replicating protocols with strict inert atmospheres (N₂/Ar) minimizes oxidative byproducts .
Q. How do structural modifications (e.g., substituent changes) impact biological activity, and what assays are used for evaluation?
- Methodological Answer : Substituting the chlorine atom with fluoro or methyl groups alters lipophilicity and target binding. In vitro assays (e.g., enzyme inhibition using kinase panels) and in silico ADMET profiling (e.g., LogP, CYP450 interactions) are used to prioritize derivatives. For example, 7-chloro-6-fluoro analogs show enhanced antibacterial activity in MIC assays .
Q. What role does stereochemistry play in the stability and reactivity of this compound’s derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
